molecular formula C10H16O B13973512 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- CAS No. 5113-66-6

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-

Katalognummer: B13973512
CAS-Nummer: 5113-66-6
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: OAYBZGPDRAMDNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another route involves the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable method .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms, while reduction reactions may yield various reduced products.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various addition reactions. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Eigenschaften

CAS-Nummer

5113-66-6

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

5-methyl-2-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3

InChI-Schlüssel

OAYBZGPDRAMDNF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=C(C(=O)C1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.